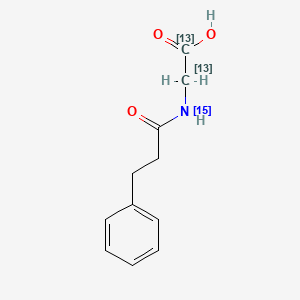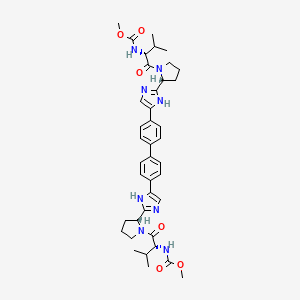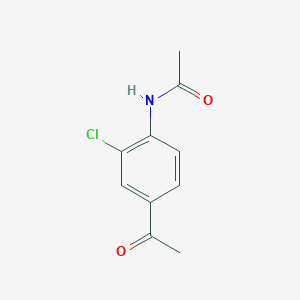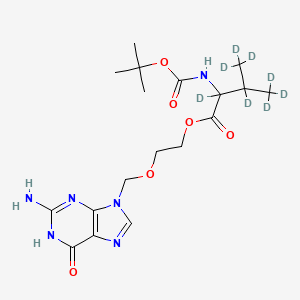![molecular formula C21H20O5 B13844282 [4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is a benzopyrone structure fused with a phenyl group and a hexanoate ester. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable acylating agent. One common method is the reaction of 7-hydroxy-2H-chromen-2-one with hexanoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature for a specific duration to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one or phenyl derivatives.
Applications De Recherche Scientifique
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of [4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) or monoamine oxidase (MAO), leading to anti-inflammatory or neuroprotective effects.
Modulating signaling pathways: Such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Scavenging free radicals: Acting as an antioxidant to protect cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen-2-one derivative with similar structural features but different substituents.
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: A compound with hydroxyl groups at different positions, leading to distinct biological activities.
Uniqueness
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate is unique due to its specific ester linkage and the presence of a hexanoate group, which may influence its solubility, stability, and biological activity compared to other chromen-2-one derivatives .
Propriétés
Formule moléculaire |
C21H20O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[4-(7-hydroxy-4-oxochromen-2-yl)phenyl] hexanoate |
InChI |
InChI=1S/C21H20O5/c1-2-3-4-5-21(24)25-16-9-6-14(7-10-16)19-13-18(23)17-11-8-15(22)12-20(17)26-19/h6-13,22H,2-5H2,1H3 |
Clé InChI |
NUFIJASIAVQHIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
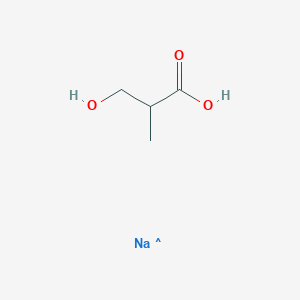
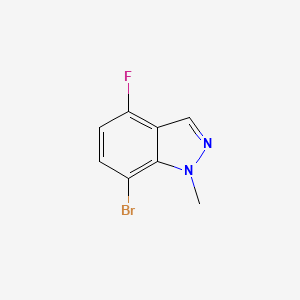

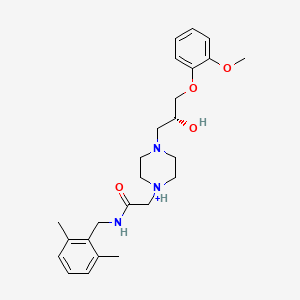
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
